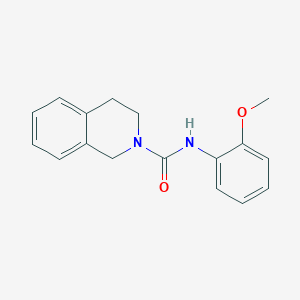![molecular formula C20H19BrN2O6 B5888046 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as BPHCPD, is a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate may exhibit its anti-inflammatory and antimicrobial properties by modulating the immune response and inhibiting the growth of microorganisms.
Biochemical and Physiological Effects:
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to possess good pharmacokinetic properties, including high solubility and stability. In addition, 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate has been shown to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and microbial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is its potential as a new drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and has low toxicity, making it a safe and effective therapeutic option. However, one of the limitations of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is its complex synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate. One potential direction is to optimize the synthesis method to improve the scalability and yield of the compound. Another direction is to further investigate the mechanism of action of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate to better understand its effects on cancer cells, inflammation, and microbial infections. Additionally, future studies could explore the potential of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate as a combination therapy with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate involves the reaction of 4-bromophenol with 2-bromo-2-methylpropanoic acid, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with 1,3-phenylenediacetic acid. The synthesis method has been optimized to produce high yields of pure 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Eigenschaften
IUPAC Name |
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O6/c1-12(27-17-8-5-16(21)6-9-17)20(26)23-22-11-15-4-7-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWUFCLICEFMQ-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)



![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)